8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline

Catalog No.
S12166483
CAS No.
M.F
C16H14N4
M. Wt
262.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}qui...

Product Name

8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline

IUPAC Name

N-(1-pyridin-2-ylethylideneamino)quinolin-8-amine

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

InChI

InChI=1S/C16H14N4/c1-12(14-8-2-3-10-17-14)19-20-15-9-4-6-13-7-5-11-18-16(13)15/h2-11,20H,1H3

InChI Key

AFNYFISVDKGQHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=N3

8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline is a chemical compound with the molecular formula C16H14N4C_{16}H_{14}N_{4} and a molecular weight of approximately 262.31 g/mol. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. It also contains a hydrazone functional group, characterized by the presence of a hydrazine moiety attached to an imine. The compound is notable for its potential biological activities and applications in medicinal chemistry.

, particularly those involving the formation of hydrazones. The compound can react with aldehydes and ketones to form new hydrazone derivatives, which are often evaluated for their biological activity. Additionally, it may undergo oxidation or reduction reactions depending on the substituents present on the quinoline or hydrazine moieties.

Research indicates that 8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has shown efficacy against various bacterial and fungal strains.
  • Antitumor Activity: Preliminary studies suggest potential antitumor effects, making it a candidate for cancer research.
  • Anti-inflammatory Effects: It may possess anti-inflammatory properties, contributing to its therapeutic potential.
  • Antioxidant Activity: The compound may act as an antioxidant, helping to mitigate oxidative stress in biological systems.

The synthesis of 8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline typically involves the condensation reaction between pyridin-2-yl acetaldehyde and hydrazine derivatives. A common synthetic route includes:

  • Preparation of the Hydrazone: Reacting pyridin-2-yl acetaldehyde with an appropriate hydrazine derivative under acidic conditions.
  • Cyclization: Following the formation of the hydrazone, cyclization occurs to form the quinoline structure.
  • Purification: The final product is purified using recrystallization or chromatographic techniques.

8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline has several applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it is being explored as a lead compound for drug development.
  • Analytical Chemistry: The compound can be used as a chelating agent in metal ion detection assays.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials with specific properties.

Studies on the interactions of 8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline with biological targets are ongoing. Notably, its interactions with metal ions have been investigated, revealing potential coordination chemistry that could enhance its biological efficacy. Additionally, research into its binding affinity with various enzymes and receptors is crucial for understanding its mechanism of action.

Several compounds share structural similarities with 8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline, including:

  • 8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
  • Quinoline Derivatives: Such as 5-chloroquinoline and 6-methoxyquinoline, which exhibit varying degrees of biological activity.
  • Hydrazone Derivatives: Compounds like N-(pyridin-2-yl)-hydrazone derivatives that are also studied for their antimicrobial and antitumor properties.

Comparison Table

Compound NameStructure TypeBiological Activity
8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinolineQuinoline HydrazoneAntimicrobial, Antitumor
8-HydroxyquinolineHydroxyquinolineChelating Agent
5-ChloroquinolineChlorinated QuinolineAntimicrobial
N-(pyridin-2-yl)-hydrazoneHydrazoneAntimicrobial

This comparison highlights the unique structural features and diverse biological activities of 8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline relative to other similar compounds. Its distinct combination of functional groups contributes to its potential as a versatile agent in medicinal chemistry and other applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.121846464 g/mol

Monoisotopic Mass

262.121846464 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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